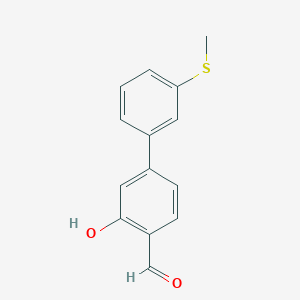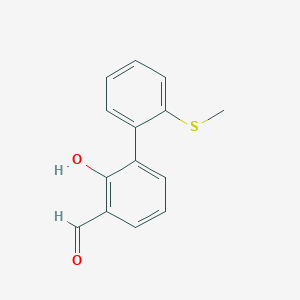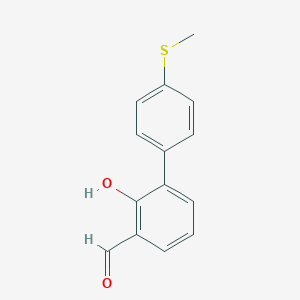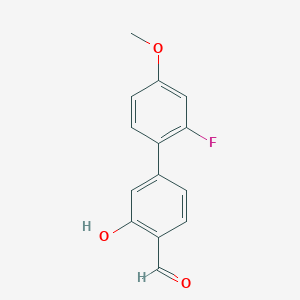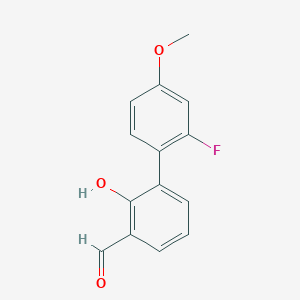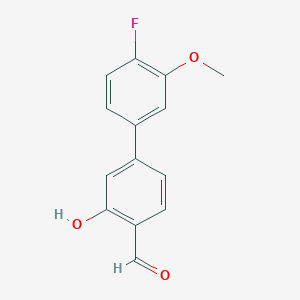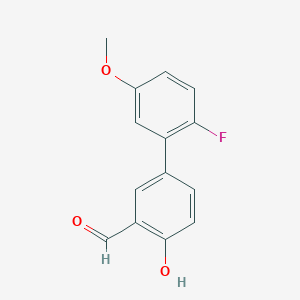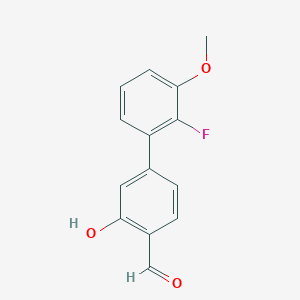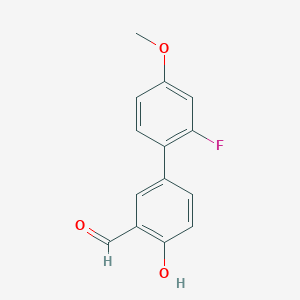
4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% (4-FMPF) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of 2-formylphenol, which has been used in various scientific fields due to its strong acidic properties. 4-FMPF is a white powder with a molecular weight of 212.2 g/mol and a melting point of 156-158 °C. It is soluble in organic solvents and has a low toxicity, making it a promising compound for scientific research.
作用機序
4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% is able to interact with various cellular components, such as proteins, DNA, and RNA. It has been shown to bind to DNA and RNA strands, which can lead to the inhibition of gene expression and cell death. Additionally, it has been shown to interact with proteins, which can lead to altered protein function and disruption of cellular processes.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which can lead to altered cellular function. Additionally, it has been shown to affect the expression of genes and proteins, which can lead to changes in cell signaling pathways and gene expression.
実験室実験の利点と制限
4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% is a promising compound for use in scientific research due to its low toxicity, solubility in organic solvents, and ability to pass through cell membranes. However, it has some limitations, such as its instability in aqueous solutions and its potential to cause cell death. Additionally, the synthesis of 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% requires the use of an acid catalyst, which can be difficult to obtain and handle.
将来の方向性
There are many potential future directions for the study of 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%. These include further research into its potential applications in drug delivery systems, its effects on gene expression, and its ability to interact with proteins. Additionally, further research into its stability in aqueous solutions and its potential to cause cell death is needed. Additionally, further research into its potential use as a fluorescent dye for the detection of proteins and DNA is needed. Finally, further research into its potential use in the synthesis of other compounds is needed.
合成法
4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% can be synthesized from 2-formylphenol by a reaction with 2-fluoro-4-methoxyphenol and an acid catalyst. The reaction proceeds in two steps: first, 2-formylphenol and 2-fluoro-4-methoxyphenol are combined in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%. The reaction is carried out at a temperature of 80-100 °C for 2-3 hours. The second step involves the removal of the acid catalyst and the purification of the 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% product.
科学的研究の応用
4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of various compounds, such as 2-fluoro-4-methoxybenzoic acid and 4-fluoro-2-methoxybenzoic acid. It has also been used as a fluorescent dye for the detection of proteins and DNA. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use in drug delivery systems, as it is able to pass through cell membranes and target specific cells.
特性
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-3-4-12(13(15)7-11)9-2-5-14(17)10(6-9)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCQBCNOHSTCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685170 |
Source


|
| Record name | 2'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1111129-20-4 |
Source


|
| Record name | 2'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


